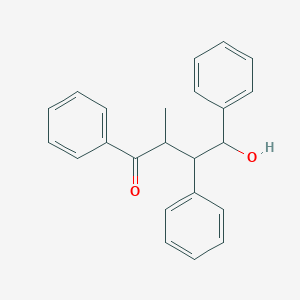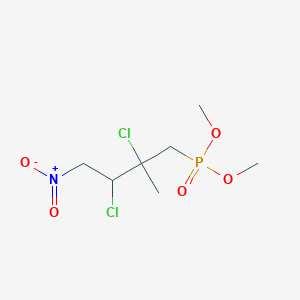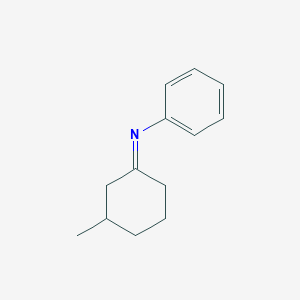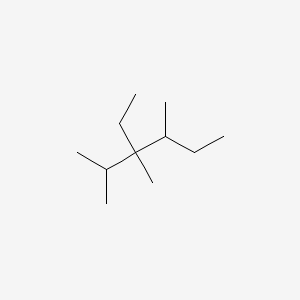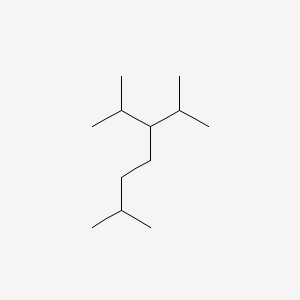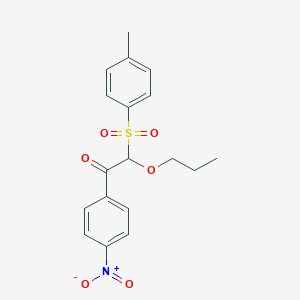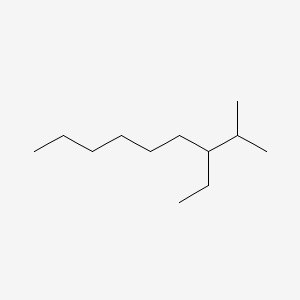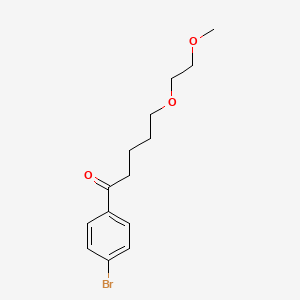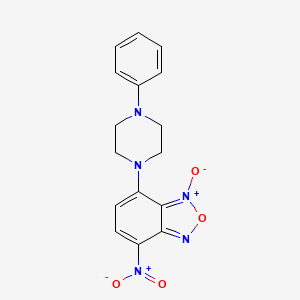![molecular formula C14H12N2O3S B14554716 N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline CAS No. 61821-28-1](/img/structure/B14554716.png)
N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline is an organic compound that features a nitro group, a sulfinyl group, and a methylated aniline structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trimethyl orthoformate for N-methylation of aromatic amines . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents. The sulfinyl group is often introduced via oxidation reactions using reagents like hydrogen peroxide or sulfinyl chlorides.
Industrial Production Methods
Industrial production of N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline involves scalable and efficient methodologies. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfinyl chlorides.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives
Scientific Research Applications
N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, antioxidants, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of corrosion inhibitors, gum inhibitors, and as an additive in the synthesis of insensitive explosives
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate enzyme activities and affect cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-nitroaniline
- 4-nitro-N-methylaniline
- Methyl (4-nitrophenyl)amine
- N-(4-nitrophenyl)-N-methylamine
Uniqueness
N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline is unique due to the presence of both a nitro group and a sulfinyl group in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields .
Properties
CAS No. |
61821-28-1 |
|---|---|
Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline |
InChI |
InChI=1S/C14H12N2O3S/c1-15(12-5-3-2-4-6-12)14(20-19)11-7-9-13(10-8-11)16(17)18/h2-10H,1H3 |
InChI Key |
AOHOSVCBFSRRFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


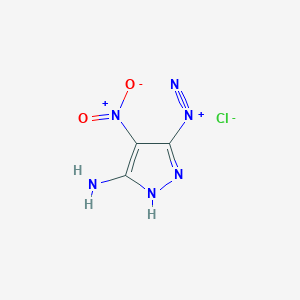
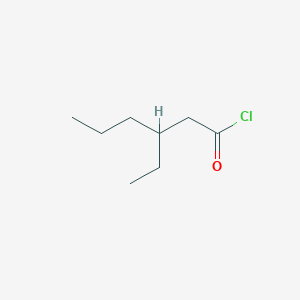
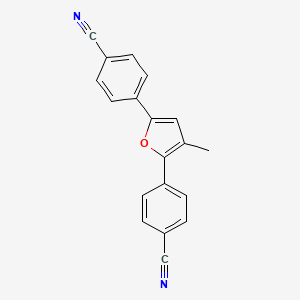
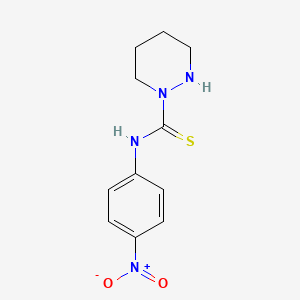
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14554664.png)
